

"physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-(4-aminophenyl)propanoate
Cat. No.:	B1608978

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-(4-aminophenyl)propanoate**, a compound of interest in pharmaceutical research and development. The information presented is intended to support laboratory work, inform experimental design, and provide a foundation for further investigation into its potential applications.

Introduction

Methyl 2-(4-aminophenyl)propanoate, with the CAS number 39718-97-3, is an aromatic ester containing a primary amine. Its structural features, combining a chiral center, an aromatic ring, and reactive functional groups, make it a versatile building block in organic synthesis. This guide will delve into its fundamental properties, offering a technical resource for scientists working with this molecule.

Molecular Structure and Identification

The molecular structure of **Methyl 2-(4-aminophenyl)propanoate** is characterized by a methyl propanoate group attached to a p-substituted aniline ring.

Systematic IUPAC Name: **methyl 2-(4-aminophenyl)propanoate**[\[1\]](#)

Synonyms:

- Methyl 2-(4-aminophenyl)propionate[\[1\]](#)
- Methyl 4-amino-alpha-methylbenzeneacetate[\[1\]](#)
- Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[\[1\]](#)

Molecular Formula: C₁₀H₁₃NO₂[\[1\]](#)

Molecular Weight: 179.22 g/mol [\[1\]](#)

Chemical Structure:

Caption: 2D structure of **Methyl 2-(4-aminophenyl)propanoate**.

Physical Properties

A comprehensive understanding of the physical properties of a compound is paramount for its handling, purification, and use in reactions. The following table summarizes the available and computed physical data for **Methyl 2-(4-aminophenyl)propanoate**. It is important to note that experimentally determined values for some properties are not readily available in the literature and some of the listed data are based on computational predictions.

Property	Value	Source
Molecular Weight	179.22 g/mol	PubChem[1]
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	179.094628657 g/mol	PubChem[1]
Monoisotopic Mass	179.094628657 g/mol	PubChem[1]
Topological Polar Surface Area	52.3 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	174	PubChem[1]

Chemical Properties and Reactivity

The chemical behavior of **Methyl 2-(4-aminophenyl)propanoate** is dictated by its constituent functional groups: the aromatic amine, the ester, and the phenylpropanoate core.

- Aromatic Amine:** The primary amine group attached to the benzene ring is a key site for a variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. The electron-donating nature of the amine group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
- Ester Group:** The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to the corresponding primary alcohol.

- Stability: The stability of the compound can be influenced by factors such as pH, temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to coloration over time. The ester group, while generally stable, will hydrolyze under strong acidic or basic conditions.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental spectra for **Methyl 2-(4-aminophenyl)propanoate** are not widely published, predicted spectral data can provide valuable insights.

Predicted ^1H NMR Spectrum: A predicted ^1H NMR spectrum would likely show signals corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl protons of the propanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as a complex multiplet in the aromatic region.

Predicted ^{13}C NMR Spectrum: A predicted ^{13}C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methine carbon, and the two methyl carbons.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (- OCH_3) or the entire ester group (- COOCH_3).

Synthesis

A common synthetic route to **Methyl 2-(4-aminophenyl)propanoate** involves the esterification of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below. The specific conditions, such as catalyst, temperature, and reaction time, may require optimization based on the scale and desired purity of the product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Methyl 2-(4-aminophenyl)propanoate**.

Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid

- Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
- Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The work-up procedure is a self-validating system; the neutralization step is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis reaction during storage, and the extraction and drying steps ensure the removal of water-soluble byproducts and residual water, respectively.

Safety and Handling

Based on available GHS classifications, **Methyl 2-(4-aminophenyl)propanoate** is considered to have the following hazards:

- Harmful if swallowed (Acute toxicity, oral)[\[1\]](#)
- Causes skin irritation (Skin corrosion/irritation)[\[1\]](#)
- Causes serious eye irritation (Serious eye damage/eye irritation)[\[1\]](#)

- May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area or under a chemical fume hood.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conclusion

Methyl 2-(4-aminophenyl)propanoate is a valuable chemical intermediate with a range of potential applications in organic synthesis and drug development. This guide has provided a detailed overview of its core physical and chemical properties, drawing from available data and established chemical principles. For researchers and scientists, a thorough understanding of these properties is the cornerstone of safe and effective laboratory practice and the successful advancement of their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(4-aminophenyl)propionate | C₁₀H₁₃NO₂ | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate"]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1608978#physical-and-chemical-properties-of-methyl-2-4-aminophenyl-propanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com